LLL12

Cancer Research STAT3 Inhibition Small Molecule Inhibitors

Researchers studying constitutively active STAT3-driven cancers face a critical gap: generic JAK2 inhibitors or pan-STAT3 probes lack the direct, selective mechanism required to dissect STAT3-specific signaling without confounding upstream effects. LLL12 directly binds the STAT3 monomer's pTyr705 SH2 domain, blocking phosphorylation and dimerization with high potency (IC50 0.16-3.09 µM across breast, pancreatic, glioblastoma, and liver cancer lines). • Demonstrates ~90% reduction in tumor microvessel formation at 5 mg/kg/day in vivo. • Validated in multiple xenograft models (breast, glioblastoma, osteosarcoma, NSCLC, HCC). • 0 Lipinski violations; dendrimer-conjugated formulations achieve solubility up to 10 mg/mL. Supplied with rigorous analytical documentation for reproducible preclinical research.

Molecular Formula C14H9NO5S
Molecular Weight 303.29 g/mol
CAS No. 1260247-42-4
Cat. No. B608606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLL12
CAS1260247-42-4
SynonymsLLL12;  LLL-12;  LLL 12
Molecular FormulaC14H9NO5S
Molecular Weight303.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N
InChIInChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20)
InChIKeyCQBHSRLUQDYPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LLL12: STAT3 SH2 Domain Inhibitor


LLL12 (CAS 1260247-42-4) is a synthetic, nonpeptide, cell-permeable small molecule that functions as a direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) [1]. It binds to the Src homology 2 (SH2) domain of STAT3, thereby preventing its phosphorylation at tyrosine 705 (Y705), subsequent dimerization, nuclear translocation, and DNA binding activity [2]. LLL12 has demonstrated potent antiproliferative activity in a range of human cancer cell lines, including those from breast, pancreatic, glioblastoma, hepatocellular carcinoma, multiple myeloma, and lung cancers, with IC50 values ranging from 0.16 µM to 5.98 µM [3][4][5]. Beyond direct cytotoxicity, LLL12 has been shown to inhibit tumor angiogenesis, migration, and colony formation in vitro, and to suppress tumor growth in multiple mouse xenograft models in vivo [6][7].

Direct STAT3 inhibitor Binds SH2 domain, blocks pTyr705 phosphorylation and dimerization
Cell-permeable probe Nonpeptide small molecule for intracellular target engagement studies
Research models Constitutively active STAT3 cancer cell lines and in vivo tumor models

LLL12: Unique Among STAT3 Inhibitors


Generic substitution among STAT3 pathway inhibitors is not scientifically valid due to fundamental differences in their mechanisms of action, molecular targets, and resulting potency and selectivity profiles. Many compounds, such as WP1066, act upstream by inhibiting Janus Kinase 2 (JAK2), while others like S3I-201 target the same STAT3 SH2 domain but with different binding modes and efficiencies [1]. In contrast, LLL12 is a direct STAT3 inhibitor that binds specifically to the STAT3 monomer's phosphotyrosine (pTyr) 705 binding site, preventing its phosphorylation and subsequent dimerization [2]. This direct mechanism of action, combined with its distinct chemical structure and physicochemical properties, results in a unique pharmacological profile that cannot be replicated by other in-class compounds. The following quantitative evidence demonstrates that LLL12's potency, selectivity, and in vivo efficacy are distinct and not interchangeable with closely related alternatives.

Mechanism mismatch

LLL12 directly binds the STAT3 SH2 domain; JAK2 or alternative SH2 inhibitors may shift pathway inhibition profiles and do not replicate this direct target engagement.

Selectivity context may differ

Off-target kinase inhibition profiles vary across STAT3-pathway inhibitors. LLL12 exhibits a reported selectivity window that may not transfer to other compounds.

Binding domain specificity

Compounds targeting JAK or alternative STAT domains may not reproduce the same SH2-domain blockade and downstream transcriptional effects.

LLL12 Differentiation Evidence


Superior Potency vs. WP1066 and S3I-201

In a direct comparison of cell viability across a panel of six human cancer cell lines with elevated p-STAT3, LLL12 demonstrated significantly greater potency than the JAK2 inhibitor WP1066 and the STAT3 inhibitor S3I-201 [1].

Potency vs. WP1066/S3I-201
Head-to-head
IC50 range 0.16–3.09 µM across 6 cancer lines; lower than WP1066 and S3I-201 in same panel
Supports selection for STAT3-dependent cell models requiring direct inhibition
72 h MTS assay; breast, pancreatic, glioblastoma lines
Cancer Research STAT3 Inhibition Small Molecule Inhibitors

Kinase Selectivity: Minimal Off-Target Activity

Leveraging a kinase selectivity panel, LLL12 demonstrated a high degree of selectivity for STAT3. Against a panel of 21 diverse protein kinases, the IC50 for LLL12 was ≥73.92 µM, a concentration more than 35-fold higher than its antiproliferative IC50 in sensitive cell lines [1]. This indicates minimal off-target kinase inhibition at biologically active concentrations.

Kinase selectivity window
Reported
Off-target kinase IC50 ≥ 73.92 µM, >35-fold above antiproliferative IC50 in MM cells
Supports on-target STAT3 inhibition interpretation
Panel of 21 kinases; multiple myeloma reference
Kinase Selectivity Drug Discovery STAT3 Inhibitor

Anti-Angiogenic Activity via VEGF Inhibition

LLL12 provides the first direct evidence of a STAT3 inhibitor's anti-angiogenic activity. At a low concentration of 100 nM, LLL12 significantly inhibited VEGF-stimulated STAT3 phosphorylation in human umbilical vein endothelial cells (HUVECs), leading to reduced proliferation, migration, and tube formation [1]. This in vitro effect translated to a ~90% reduction in VEGF-induced microvessel invasion in a Matrigel plug assay in vivo at a dose of 5 mg/kg/day [1].

VEGF-induced angiogenesis
Head-to-head
100 nM inhibited VEGF-stimulated HUVEC functions; ~90% microvessel reduction at 5 mg/kg/day in vivo
Supports STAT3 role in vascular biology research
Matrigel plug assay in scid mice
Angiogenesis VEGF Signaling STAT3 Inhibition

Favorable Physicochemical and Solubility Profile

LLL12 possesses favorable physicochemical properties that support its use in both in vitro and in vivo experiments. It complies with Lipinski's Rule of Five (0 violations), with a molecular weight of 303.29 g/mol, a topological polar surface area (TPSA) of 122.91 Ų, and a calculated XLogP of 1.16 [1]. Recent advancements demonstrate that conjugation to a generation 6 PAMAM dendrimer can enhance LLL12 solubility to 10 mg/mL, a significant improvement over the free compound [2].

Drug-likeness & solubility
Class-level inference
MW 303.29; TPSA 122.91 Ų; XLogP 1.16; 0 Lipinski violations. Dendrimer conjugate solubility up to 10 mg/mL
May support in vivo formulation development
Calculated properties; direct comparator data not provided
Drug Discovery Physicochemical Properties Formulation

Activity in Drug-Resistant Patient Samples

LLL12 maintains potent anti-myeloma activity in clinically relevant, drug-resistant settings. It significantly inhibited STAT3 phosphorylation and induced apoptosis in primary multiple myeloma (MM) cells isolated from patients who were clinically resistant to both lenalidomide and bortezomib, two standard-of-care agents [1].

Drug-resistant MM cells
Supporting evidence
Reported STAT3 phosphorylation inhibition and apoptosis in lenalidomide/bortezomib-resistant primary cells
Supports STAT3 target validation in drug-resistant contexts
Ex vivo primary CD138+ MM cells
Multiple Myeloma Drug Resistance Translational Research

Patent-Protected Composition of Matter

LLL12 is a patented chemical entity, with its composition of matter and methods of use specifically disclosed in U.S. Patent No. 8,883,749 and related applications [1]. This provides a clear intellectual property (IP) position, which is a critical differentiator for organizations involved in drug discovery and development.

IP status
Supporting evidence
Composition of matter protected by U.S. Patent No. 8,883,749
May simplify freedom-to-operate evaluation
Legal context; verify current status
Intellectual Property Drug Discovery STAT3 Inhibitor

LLL12: Research Applications


STAT3 Signaling in Constitutively Active Tumors

Researchers studying cancer types characterized by constitutive STAT3 activation, such as triple-negative breast cancer, glioblastoma, pancreatic ductal adenocarcinoma, or hepatocellular carcinoma, can utilize LLL12 as a high-potency, direct STAT3 inhibitor [1][2][3]. Its sub-micromolar IC50 in relevant cell lines (0.16-3.09 µM) [1] and defined selectivity profile [4] make it an ideal tool to dissect STAT3-dependent signaling pathways and transcriptional programs, minimizing confounding effects from upstream kinase inhibition or off-target activity.

STAT3 in Tumor Angiogenesis and Microenvironment

LLL12 is uniquely suited for experiments designed to probe the function of STAT3 in tumor angiogenesis and the vascular microenvironment. The compound's demonstrated ability to inhibit VEGF-stimulated STAT3 phosphorylation in endothelial cells and reduce microvessel formation in vivo by ~90% at 5 mg/kg/day [5] provides a robust, quantifiable phenotype for studies on tumor vascular biology, endothelial cell function, and the development of anti-angiogenic strategies.

In Vivo Efficacy in Xenograft and Syngeneic Models

Investigators performing preclinical efficacy studies can confidently use LLL12 based on its validated in vivo activity in multiple cancer models, including breast, glioblastoma, osteosarcoma, non-small cell lung cancer, and hepatocellular carcinoma [2][5][6][7]. Published dosing regimens (e.g., 5 mg/kg/day i.p.) and associated tumor growth inhibition data provide a reliable starting point for in vivo experimental design, while recent advancements in solubility enhancement via dendrimer conjugation (up to 10 mg/mL) [8] offer improved formulation options.

Target Validation and Drug Discovery

For biotech and pharmaceutical discovery programs, LLL12 serves as a well-characterized and patent-protected [9] chemical probe for STAT3 target validation. Its favorable physicochemical properties (0 Lipinski violations) [10] and demonstrated activity against drug-resistant patient cells [4] provide a strong foundation for medicinal chemistry optimization or as a benchmark for screening next-generation STAT3 inhibitors. Its clear intellectual property position [9] simplifies freedom-to-operate considerations, making it an attractive starting point for drug development.

Application
Selection Property
Validation Focus
STAT3 pathway studies in constitutively active tumor models
Direct STAT3 SH2 domain inhibition
STAT3 phosphorylation (Y705), target gene transcription
Tumor angiogenesis and vascular microenvironment research
VEGF-STAT3 signaling inhibition in endothelial cells
Endothelial cell function and microvessel formation assays
In vivo tumor model studies
Reported in vivo activity across multiple xenograft models
Tumor growth inhibition and dosing regimen evaluation
STAT3 target validation and probe development
Well-characterized STAT3 probe with IP clarity
Benchmarking against next-generation inhibitors; freedom-to-operate review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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